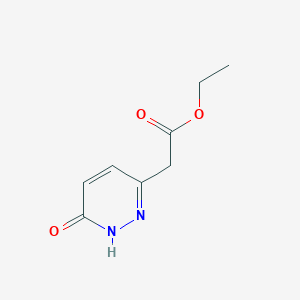

Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(6-oxo-1H-pyridazin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8(12)5-6-3-4-7(11)10-9-6/h3-4H,2,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNRUSMXMMASRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NNC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate compound, which is then cyclized to produce the desired product . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate has been evaluated for several biological activities, including:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells or disrupting critical signaling pathways. Research indicates that compounds with similar structural motifs exhibit low IC50 values against various cancer cell lines, suggesting that this compound may possess comparable efficacy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary assays indicate that it may exhibit activity against both bacterial strains (such as Staphylococcus aureus and Escherichia coli) and fungal pathogens (like Candida albicans). The effectiveness is often assessed using methods such as disk diffusion or minimum inhibitory concentration (MIC) determinations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the ethyl ester or changes in substituents on the pyridazine ring can significantly influence its pharmacological properties. Studies suggest that certain functional groups enhance binding affinity to biological targets, thereby improving efficacy .

Case Studies

Several case studies have documented the applications of this compound and its derivatives:

- Anticancer Evaluation :

- Antimicrobial Testing :

Mechanism of Action

The mechanism of action of Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(6-oxo-3-phenyl-4-(piperidin-1-yl)-1,6-dihydropyridazin-1-yl)acetate

- 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate

- N2,N5-Bis(2-methoxybenzyl)-6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide

Uniqueness

Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and development .

Biological Activity

Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate, with the CAS number 1674399-54-2, is a compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 182.18 g/mol. The compound features a dihydropyridazinone moiety which is significant for its biological interactions.

Structural Formula

The structural representation of the compound can be expressed as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 182.18 g/mol |

| Density | 1.27 ± 0.1 g/cm³ |

| CAS Number | 1674399-54-2 |

| Purity | 95% |

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.

Anticonvulsant Activity

Recent studies have suggested that compounds containing the pyridazinone scaffold exhibit significant anticonvulsant properties. For instance, derivatives of pyridazinones have shown protective effects in seizure models, indicating that this compound may also possess similar properties. In particular, the presence of electron-withdrawing groups on the phenyl ring enhances anticonvulsant activity .

Anticancer Potential

Research has indicated that compounds with similar structural features to this compound demonstrate cytotoxic effects against various cancer cell lines. For example, thiazole-linked pyridazinones have been shown to inhibit cancer cell proliferation effectively. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the ring can enhance anticancer efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazinone derivatives has also been explored. Studies indicate that these compounds can modulate inflammatory pathways and exhibit protective effects in models of inflammation. The mechanism of action often involves inhibition of pro-inflammatory cytokines and enzymes .

Case Studies and Experimental Findings

Several case studies have highlighted the biological activities of related compounds:

- Anticonvulsant Efficacy : In an electroshock seizure test, certain derivatives exhibited median effective doses (ED50) significantly lower than traditional anticonvulsants, suggesting higher potency.

- Cytotoxicity : A study demonstrated that a compound structurally related to this compound showed IC50 values less than those of standard chemotherapeutics against multiple cancer cell lines .

Q & A

Basic Question: What are the optimal synthetic routes for Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of pyridazine derivatives like this compound often involves multicomponent reactions. For example, analogous compounds are synthesized via cyclocondensation of aromatic aldehydes with ethyl cyanoacetate and thiourea derivatives under acidic conditions (e.g., acetic acid and ammonium acetate) . Reaction optimization includes varying substituents on aldehydes (electron-withdrawing/donating groups) and adjusting temperature (e.g., 130°C under pressure in a Q-tube reactor) to improve yields. Table 2 in demonstrates that yields remain high (>80%) regardless of substituent electronic effects. Advanced methods like high-pressure synthesis (e.g., using Q-tube reactors) can enhance reaction efficiency for challenging substrates .

Basic Question: How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

Structural elucidation requires a combination of techniques:

- NMR : H and C NMR spectra identify characteristic signals, such as the pyridazinone ring protons (δ 6.5–7.5 ppm) and ester carbonyl carbons (δ ~165–170 ppm).

- IR : Stretching frequencies for C=O (ester: ~1740 cm; pyridazinone: ~1680 cm) and N-H (if present) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]) and fragmentation patterns. Purity is assessed via HPLC with UV detection, ensuring no residual solvents or byproducts .

Advanced Question: What challenges arise in crystallographic characterization of pyridazine derivatives, and how can SHELX software address them?

Methodological Answer:

Crystallographic analysis of pyridazine derivatives often faces challenges like twinning, weak diffraction, or disorder. The SHELX suite (e.g., SHELXL for refinement) automates space-group determination and handles anisotropic displacement parameters. For example, SHELXT integrates data processing and structure solution, enabling robust handling of small-molecule crystals even with partial or low-resolution data . WinGX and ORTEP for Windows further assist in visualizing anisotropic displacement ellipsoids and generating publication-quality figures .

Advanced Question: How do substituents on aromatic aldehydes affect the reactivity and regioselectivity in pyridazine synthesis?

Methodological Answer:

Substituent effects are critical in cyclocondensation reactions. Electron-withdrawing groups (e.g., -Cl, -Br) on aldehydes increase electrophilicity, accelerating nucleophilic attack by ethyl cyanoacetate. Conversely, electron-donating groups (e.g., -OCH) may stabilize intermediates, improving regioselectivity. Table 2 in shows consistent high yields (85–92%) across diverse substituents, suggesting the reaction is robust to electronic variations. Heterocyclic aldehydes (e.g., picolinaldehyde) also yield products efficiently, expanding substrate scope .

Advanced Question: What methodological approaches are used to analyze impurities in this compound?

Methodological Answer:

Impurity profiling involves:

- HPLC-MS : Detects trace byproducts (e.g., unreacted intermediates or degradation products) with mass accuracy <5 ppm.

- NMR Spectroscopy : H NMR can identify impurities at levels >0.1% via integration of minor peaks.

- Reference Standards : Certified reference materials (CRMs) with documented impurity profiles (e.g., LGC Standards) ensure analytical accuracy .

Advanced Question: How can researchers resolve contradictions in biological activity data for pyridazine derivatives across studies?

Methodological Answer:

Discrepancies in biological data (e.g., antimicrobial or antioxidant activity) may arise from variations in assay conditions, purity, or structural analogs. To address this:

- Standardize Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls.

- Characterize Compounds Rigorously : Ensure >95% purity via HPLC and confirm stereochemistry if applicable.

- Dose-Response Studies : Establish EC/IC values to compare potency accurately .

Basic Question: What safety protocols are recommended when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use N95/P3 respirators if airborne particles are suspected .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Waste Disposal : Collect organic waste separately and avoid drain disposal due to potential environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.